molecular formula C6H8O4 B1632761 (1S,2S)-cyclobutane-1,2-dicarboxylic acid

(1S,2S)-cyclobutane-1,2-dicarboxylic acid

Cat. No.: B1632761
M. Wt: 144.12 g/mol
InChI Key: SUSAGCZZQKACKE-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-cyclobutane-1,2-dicarboxylic acid: is an organic compound with the molecular formula C₆H₈O₄. It is a stereoisomer of 1,2-cyclobutanedicarboxylic acid, characterized by the trans configuration of the carboxyl groups on the cyclobutane ring. This compound is notable for its puckered cyclobutane ring structure, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: (1S,2S)-cyclobutane-1,2-dicarboxylic acid can be synthesized through various methods. One common approach involves the isomerization of the cis isomer to the trans form by heating in concentrated hydrochloric acid at 190°C . Another method includes the photocycloaddition of trans-cinnamic acid, followed by thermocleavage .

Industrial Production Methods: Industrial production methods for trans-1,2-cyclobutanedicarboxylic acid are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including crystallization and purification steps to obtain the desired trans isomer .

Chemical Reactions Analysis

Types of Reactions: (1S,2S)-cyclobutane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Esters or amides.

Scientific Research Applications

(1S,2S)-cyclobutane-1,2-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-1,2-cyclobutanedicarboxylic acid involves its interaction with molecular targets through its carboxyl groups. These interactions can lead to various chemical transformations, depending on the reaction conditions and reagents used. The puckered cyclobutane ring structure also influences its reactivity and stability .

Comparison with Similar Compounds

Uniqueness: (1S,2S)-cyclobutane-1,2-dicarboxylic acid is unique due to its trans configuration, which imparts distinct chemical reactivity and stability compared to its cis isomer and other cyclobutane derivatives. The puckered ring structure also contributes to its unique properties and applications .

Properties

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

(1S,2S)-cyclobutane-1,2-dicarboxylic acid

InChI

InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m0/s1

InChI Key

SUSAGCZZQKACKE-IMJSIDKUSA-N

Isomeric SMILES

C1C[C@@H]([C@H]1C(=O)O)C(=O)O

SMILES

C1CC(C1C(=O)O)C(=O)O

Canonical SMILES

C1CC(C1C(=O)O)C(=O)O

Origin of Product

United States

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